5-Fluoro-m-xylene
Overview
Description
Synthesis Analysis
Research on the synthesis of fluorinated xylenes primarily focuses on methods that ensure selective fluorination and high yield. For instance, the protonation of halogen-containing benzenes in HF-SbF5 has been studied, showing that fluoro-, chloro-, and bromo-m-xylenes form stable benzenium ions, indicating a pathway for synthesizing fluorinated xylenes through ionic intermediates (Brouwer, 2010).
Molecular Structure Analysis
The molecular structure of 5-Fluoro-m-xylene, like its parent compound, consists of a benzene ring with two methyl groups and one fluorine atom attached to it. The presence of fluorine significantly affects the compound's electronic properties, as demonstrated by studies on similar fluorinated aromatic compounds. For example, density functional theory calculations have highlighted the selectivity and interaction mechanisms of metal-organic frameworks (MOFs) with m-xylene, emphasizing the impact of substituents on molecular interactions and selectivity (Bej et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of 5-Fluoro-m-xylene is influenced by the electron-withdrawing effect of the fluorine atom, which can stabilize carbocation intermediates and influence the outcome of electrophilic aromatic substitution reactions. Research on the protonation of halogenated benzenes provides insights into the reactivity patterns of similar compounds, indicating that fluorine substitution affects the site and rate of protonation, thus altering the compound's chemical behavior (Brouwer, 2010).
Physical Properties Analysis
The physical properties of 5-Fluoro-m-xylene, such as boiling point, density, and solubility, are expected to be slightly different from those of m-xylene due to the fluorine atom's influence. Fluorination generally increases the compound's polarity, potentially affecting its solubility in various solvents and its boiling point. Studies on the encapsulation and identification of m-xylene using luminescent MOFs highlight the importance of molecular structure in determining physical properties and the potential for selective sensing applications (Bej et al., 2020).
Chemical Properties Analysis
The introduction of a fluorine atom into the m-xylene framework alters its chemical properties, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles. The study on the synthesis and reactivity of the m-xylylene anion in the gas phase provides valuable information on the structural and electronic effects of substituents on aromatic compounds, shedding light on the chemical behavior of fluorinated derivatives like 5-Fluoro-m-xylene (Munsch et al., 2004).
Safety And Hazards
5-Fluoro-m-xylene is classified as a Category 3 flammable liquid according to the CLP Classification - Regulation (EC) No 1272/2008 . The safety data sheet advises against smoking near this substance and recommends keeping the container tightly closed . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .
properties
IUPAC Name |
1-fluoro-3,5-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F/c1-6-3-7(2)5-8(9)4-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWIWNUVHNAUQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334581 | |
Record name | 5-Fluoro-m-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-m-xylene | |
CAS RN |
461-97-2 | |
Record name | 5-Fluoro-m-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Fluoro-3,5-dimethyl-benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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